molecular formula C12H15N3O4 B13738656 benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

Cat. No.: B13738656
M. Wt: 265.26 g/mol
InChI Key: NGQXBWKMPPALND-SECBINFHSA-N
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Description

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, and a 1,4-diamino-1,4-dioxobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of the carboxybenzyl (CBz) group, which can be installed and removed under relatively mild conditions. The CBz group can be removed using catalytic hydrogenation (Pd-C, H2) .

Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of catalytic hydrogenation and three-component coupling reactions can be scaled up to produce the compound in significant quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1

InChI Key

NGQXBWKMPPALND-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N

Origin of Product

United States

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